Cas no 27299-12-3 (1,4-Anhydro-D-sorbitol)

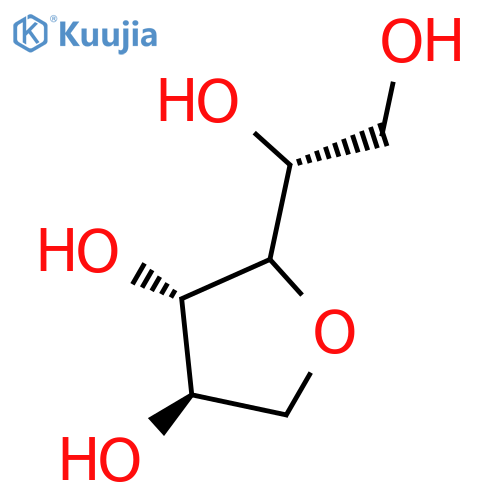

1,4-Anhydro-D-sorbitol structure

商品名:1,4-Anhydro-D-sorbitol

1,4-Anhydro-D-sorbitol 化学的及び物理的性質

名前と識別子

-

- 1,4-Sorbitan

- 1,4-anhydro-D-Glucitol

- 1,4-Anhydro-D-sorbitol

- 1,4-anhydrosorbitol

- UNII-AV0YTZ4E6J

- Arlitan

- 27299-12-3

- NS00011485

- DTXSID20893390

- UNII-6O92ICV9RU

- 12441-09-7

- AT36238

- 1,4-SORBITAN [USP-RS]

- DB14474

- CS-0208700

- JNYAEWCLZODPBN-JGWLITMVSA-N

- Sorbitan

- DTXSID50893383

- EINECS 235-671-0

- W-202151

- 100402-56-0

- 1,4-Anhydroglucitol

- EINECS 309-491-9

- AV0YTZ4E6J

- Q59951142

- 28218-56-6

- (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

- d-Glucose, ether with 1,4-anhydro-d-glucitol

- 6O92ICV9RU

- (2R,3R,4S)-2-((R)-1,2-Dihydroxyethyl)tetrahydrofuran-3,4-diol

- EINECS 248-391-9

- SCHEMBL1386

- AKOS006274480

- Glucitol, 1,4-anhydro-

-

- インチ: InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5+,6?/m1/s1

- InChIKey: JNYAEWCLZODPBN-VRPWFDPXSA-N

- ほほえんだ: OC[C@H](C1[C@@H](O)[C@H](O)CO1)O

計算された属性

- せいみつぶんしりょう: 164.06847348g/mol

- どういたいしつりょう: 164.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.2Ų

- 疎水性パラメータ計算基準値(XlogP): -2.1

じっけんとくせい

- ゆうかいてん: 112-113°C

1,4-Anhydro-D-sorbitol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279370-250mg |

1,4-Anhydro-D-glucitol |

27299-12-3 | 95% | 250mg |

¥1380 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1233556-300mg |

Glucitol, 1,4-anhydro- |

27299-12-3 | 97% | 300mg |

$1445 | 2023-05-17 | |

| TRC | A655525-2g |

1,4-Anhydro-D-sorbitol |

27299-12-3 | 2g |

$ 323.00 | 2023-04-19 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1616008-300MG |

1,4-Sorbitan |

27299-12-3 | 300mg |

¥3199.48 | 2023-09-06 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000385 |

27299-12-3 | ¥1556.7 | 2023-01-13 | ||||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279370-5g |

1,4-Anhydro-D-glucitol |

27299-12-3 | 95% | 5g |

¥10989 | 2023-04-14 | |

| TRC | A655525-5g |

1,4-Anhydro-D-sorbitol |

27299-12-3 | 5g |

$ 685.00 | 2023-04-19 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2558-500MG |

27299-12-3 | 500MG |

¥2339.12 | 2023-01-14 |

1,4-Anhydro-D-sorbitol 関連文献

-

Aritomo Yamaguchi,Norihito Hiyoshi,Osamu Sato,Masayuki Shirai Green Chem. 2011 13 873

-

Jiaxing Guo,Yongji Song,Shanshan Liu,Long Huang,Xincheng Wang,Shanshan Liu,Cuiqing Li Catal. Sci. Technol. 2021 11 4226

-

Penghua Che,Fang Lu,Xiaoqin Si,Hong Ma,Xin Nie,Jie Xu Green Chem. 2018 20 634

-

4. Hydrophilic sulfonic acid-functionalized micro-bead silica for dehydration of sorbitol to isosorbideJun Shi,Yuhua Shan,Yuan Tian,Yu Wan,Yitian Zheng,Yangyang Feng RSC Adv. 2016 6 13514

-

Shiro Komba,Rika Iwaura RSC Adv. 2023 13 9316

27299-12-3 (1,4-Anhydro-D-sorbitol) 関連製品

- 31692-85-0(GLYCOFUROL)

- 652-67-5(Isosorbide)

- 62435-71-6(Ethyl tetrahydrofurfuryl ether)

- 5306-85-4(Isosorbide dimethyl ether)

- 97-99-4(Tetrahydrofurfuryl alcohol)

- 86087-23-2((S)-Tetrahydrofuran-3-ol)

- 41107-82-8(2,5-Anhydro-D-mannitol)

- 453-20-3(oxolan-3-ol)

- 27826-73-9(2,5-Anhydro-D-glucitol)

- 86087-24-3((3R)-oxolan-3-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:27299-12-3)1,4-Sorbitan

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ